Licochalcone C

Vue d'ensemble

Description

Licochalcone C is a naturally occurring chalcone isolated from the roots of Glycyrrhiza inflata. It is known for its potent antioxidant properties and ability to inhibit bacterial growth and cellular respiration. The molecular formula of this compound is C21H22O4, and it has a molecular weight of 338.4 .

In Vivo

In vivo studies have demonstrated the potential of Licochalcone C as an anti-inflammatory, anti-oxidant, and anti-cancer agent. In animal studies, it has been shown to reduce inflammation and oxidative stress, and to inhibit the growth of cancer cells. It has also been shown to reduce the risk of cardiovascular disease and diabetes, and to improve liver and kidney function.

In Vitro

In vitro studies have shown that Licochalcone C has anti-inflammatory, anti-oxidant, and anti-cancer activities. It has been shown to inhibit the growth of cancer cells, to reduce inflammation and oxidative stress, and to protect cells from damage caused by free radicals. It has also been shown to reduce the activity of enzymes involved in the formation of cancer cells.

Mécanisme D'action

Licochalcone C exerts its effects through various molecular targets and pathways. It interacts with cellular pathways related to inflammation and cell proliferation. For example, it inhibits the activation of NF-kB, a key regulator in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . In cancer cells, this compound induces apoptosis by interfering with cell signaling mechanisms crucial for cancer cell survival and proliferation . Additionally, it acts as an antioxidant by scavenging free radicals and mitigating oxidative damage .

Activité Biologique

Licochalcone C has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been shown to reduce the risk of cardiovascular disease and diabetes, and to improve liver and kidney function.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, to inhibit the growth of cancer cells, to reduce the risk of cardiovascular disease and diabetes, and to improve liver and kidney function. It has also been shown to reduce the activity of enzymes involved in the formation of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Licochalcone C in laboratory experiments include its availability as a natural product, its low toxicity, and its potential to be used in a wide range of applications. The limitations of using this compound in laboratory experiments include its lack of availability in large quantities, its instability in the presence of light and heat, and its potential to be degraded by enzymes.

Orientations Futures

There are a number of potential future directions for research on Licochalcone C. These include further studies on its pharmacological activities, its potential for use in drug development, and its potential for use in the treatment of various diseases. Additionally, further research could be conducted on its potential for use in the food industry, its potential for use as a cosmetic ingredient, and its potential for use in the development of nutraceuticals. Finally, further research could be conducted on its potential for use in the treatment of inflammation, oxidative stress, and cancer.

Applications De Recherche Scientifique

Licochalcone C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the notable applications are:

Antibacterial Activity: this compound has shown significant antibacterial effects against Gram-positive bacteria, Mycobacterium species, and Helicobacter pylori.

Anticancer Activity: This compound exhibits anticancer properties by inducing apoptosis in cancer cells, inhibiting cell proliferation, and modulating various signaling pathways.

Antioxidant Activity: The compound has potent antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.

Anti-inflammatory Activity: This compound reduces the expression and activity of inducible nitric oxide synthase and modulates the antioxidant network activity of superoxide dismutase, catalase, and glutathione peroxidase.

Analyse Biochimique

Biochemical Properties

Licochalcone C interacts with various enzymes, proteins, and other biomolecules. It has been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, it has been associated with the modulation of antioxidant network activity of superoxide dismutase, catalase, and glutathione peroxidase .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It has been reported to have anticancer properties, inhibiting the proliferation, migration, and invasion of cancer cells . It also influences cell function by regulating multiple signaling pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can activate the mitochondrial apoptosis pathway and death receptor pathway, promote autophagy-related protein expression, inhibit the expression of cell cycle proteins and angiogenesis factors, and regulate autophagy and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and long-term effects on cellular function. For instance, systemic toxicity assays using Galleria mellonella larvae showed that this compound was not lethal at 100 µg/mL after 80 h treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on pain relief in mice, Licochalcone A, a compound similar to this compound, was found to inhibit pain responses during both phase1 and phase2 of formalin test .

Metabolic Pathways

The metabolic pathway of this compound involves hepatic enzymes, primarily from the cytochrome P450 family . This metabolism plays a pivotal role in modulating its pharmacological effects and determining its half-life .

Subcellular Localization

Flavonoids like this compound are generally found in the cytoplasm, cell wall, and nucleus

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Licochalcone C involves a multi-step process. One reported synthetic route includes six steps, resulting in a 10% overall yield . The synthetic process typically involves the use of various reagents and catalysts to achieve the desired chalcone structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the extraction from natural sources, such as Glycyrrhiza inflata, remains a common approach. The extraction process involves solvent extraction, followed by purification steps to isolate the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Licochalcone C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

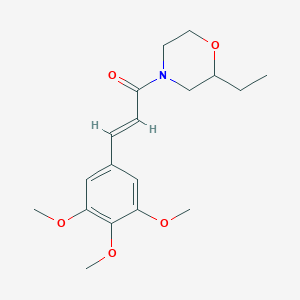

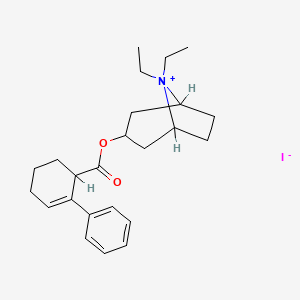

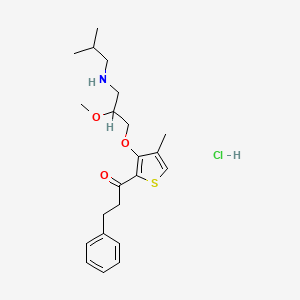

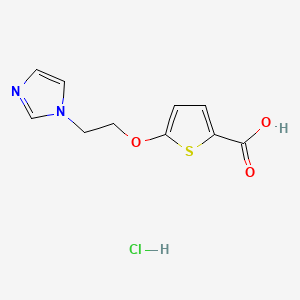

Comparaison Avec Des Composés Similaires

Licochalcone C is part of a family of chalcones, which includes compounds such as Licochalcone A, Licochalcone B, Licochalcone D, Licochalcone E, and Licochalcone H . Compared to these similar compounds, this compound is unique in its specific molecular structure and biological activities. For instance, while Licochalcone A is more extensively studied for its anticancer effects, this compound has shown distinct antibacterial and antioxidant properties .

List of Similar Compounds

- Licochalcone A

- Licochalcone B

- Licochalcone D

- Licochalcone E

- Licochalcone H

This compound stands out due to its potent antibacterial and antioxidant activities, making it a valuable compound for various scientific research applications.

Propriétés

IUPAC Name |

(E)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-14(2)4-11-18-20(24)13-8-16(21(18)25-3)7-12-19(23)15-5-9-17(22)10-6-15/h4-10,12-13,22,24H,11H2,1-3H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDNTJSRHDSPSR-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162737 | |

| Record name | Licochalcone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144506-14-9 | |

| Record name | Licochalcone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licochalcone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOCHALCONE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1H7W3812O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one](/img/structure/B1675209.png)

![1,1-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]cyclohexane](/img/structure/B1675210.png)

![3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol](/img/structure/B1675212.png)

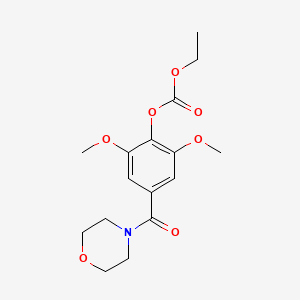

![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)

![[2,6-Dimethoxy-4-(4-methylpiperazine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675215.png)

![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)